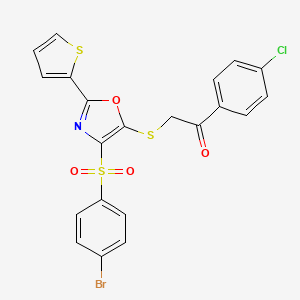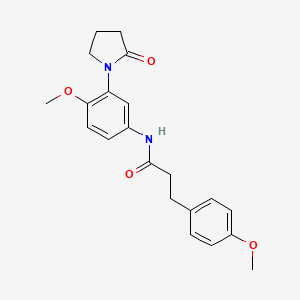![molecular formula C19H16ClN3O5 B2438503 5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 903316-44-9](/img/structure/B2438503.png)
5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Related Compounds : The synthesis of lakshminine, a related oxoisoaporphine alkaloid, and its derivatives demonstrated a methodology for producing compounds for biological testing. Only one derivative showed marginal antiproliferative activity against tumor cell lines (Castro-Castillo et al., 2010).
- Co-crystal Formation : A study on quinoline derivatives including amide bonds highlighted the formation of co-crystals with aromatic diols, revealing structural insights through X-ray crystallography (Karmakar et al., 2009).
Potential Biological and Chemical Applications
- Corrosion Inhibition : Quinoxalines, structurally similar to the query compound, were studied for their corrosion inhibition efficiency on copper, suggesting applications in material science (Zarrouk et al., 2014).
- Neurotropic and Psychotropic Profiling : Novel quinolin-4-ones were evaluated for psycho- and neurotropic properties, highlighting their potential as psychoactive compounds (Podolsky et al., 2017).
- Catalytic Reductions : Ruthenium catalyzed reductions of nitroarenes and quinoline derivatives show the chemical versatility of such compounds, potentially useful in synthetic chemistry (Watanabe et al., 1984).
Cytotoxicity and Anticancer Potential
- Cytotoxicity Studies : Research on quinazolinones, related to the query compound, showed significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Hour et al., 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-28-14-4-2-11-8-12(18(24)22-16(11)10-14)6-7-21-19(25)15-9-13(20)3-5-17(15)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRHZRRUJLDSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
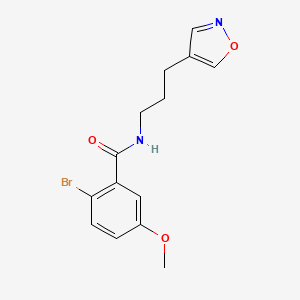

![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)

![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)
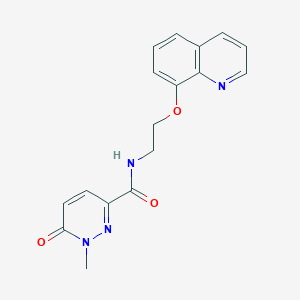
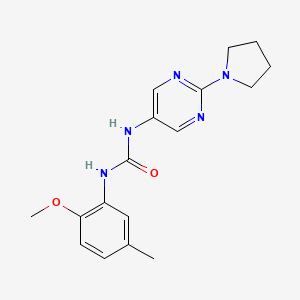

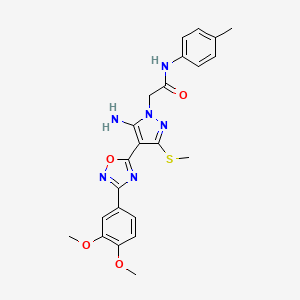
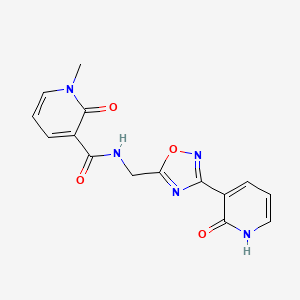
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)
